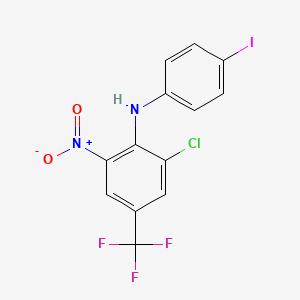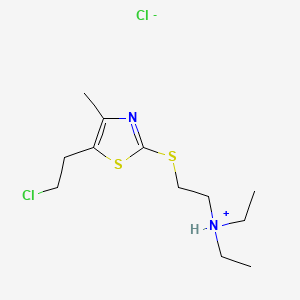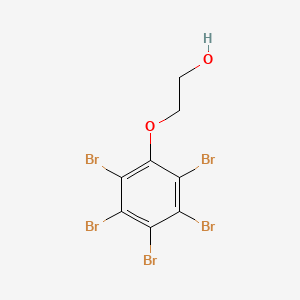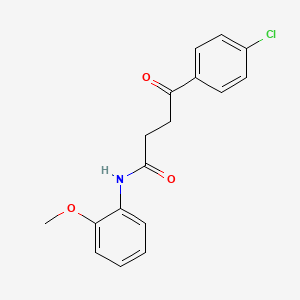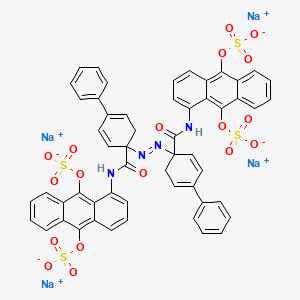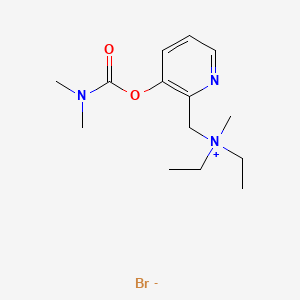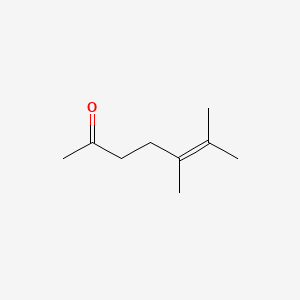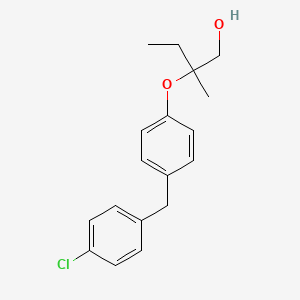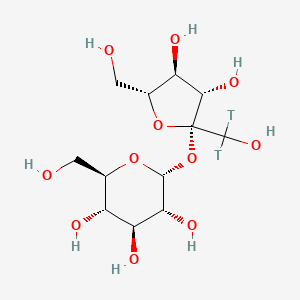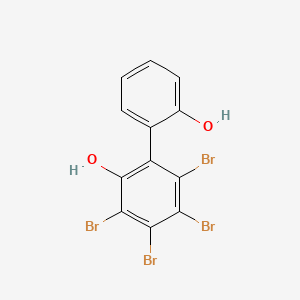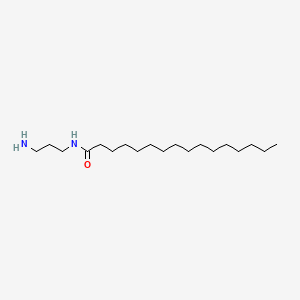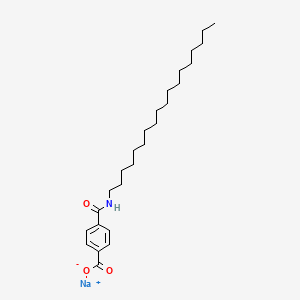
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-[(octadecylamino)carbonyl]benzoate is a chemical compound with the molecular formula C26H42NNaO3 and a molar mass of 439.60635 g/mol . It is also known by other names such as N-Octadecylterephthalamate, monosodium salt, and Terephthalamic acid, N-octadecyl-, monosodium salt . This compound is characterized by its long alkyl chain, which imparts unique properties making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Synthesis of 4-[(octadecylamino)carbonyl]benzoic acid by reacting terephthalic acid with octadecylamine.
Step 2: Neutralization of the resulting acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of Sodium 4-[(octadecylamino)carbonyl]benzoate involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-[(octadecylamino)carbonyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate group.
Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Aplicaciones Científicas De Investigación
Sodium 4-[(octadecylamino)carbonyl]benzoate finds applications in various fields of scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential in drug delivery systems, where its long alkyl chain can facilitate the transport of hydrophobic drugs.
Medicine: Research is ongoing into its use as a component in formulations for topical applications, leveraging its ability to enhance skin penetration.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Sodium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium stearate: A common soap component with a similar long alkyl chain but different functional groups.
Sodium lauryl sulfate: Widely used in detergents and personal care products.
Uniqueness
Sodium 4-[(octadecylamino)carbonyl]benzoate is unique due to its specific combination of a long alkyl chain and a benzoate group, which imparts distinct properties such as enhanced emulsifying ability and potential for use in drug delivery systems. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
5994-45-6 |
|---|---|
Fórmula molecular |
C26H42NNaO3 |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
sodium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
Clave InChI |
OFXWMRZFGHOKKH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


